molecular formula C8H18O B075874 2,4-Dimethyl-3-hexanol CAS No. 13432-25-2

2,4-Dimethyl-3-hexanol

Cat. No. B075874
CAS RN: 13432-25-2
M. Wt: 130.23 g/mol
InChI Key: UCRQJBCLZKHOGX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-hexanol is a chemical compound with the molecular formula C8H18O . It has a molecular weight of 130.2279 .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-3-hexanol can be represented by the InChI string: InChI=1S/C8H18O/c1-5-7(4)8(9)6(2)3/h6-9H,5H2,1-4H3 . This structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dimethyl-3-hexanol include a molecular weight of 130.2279 . More specific properties such as boiling point, critical temperature, and density can be found in specialized databases .

Scientific Research Applications

Safety And Hazards

Safety data sheets indicate that 2,4-Dimethyl-3-hexanol is flammable and can form explosive mixtures with air . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2,4-dimethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-7(4)8(9)6(2)3/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRQJBCLZKHOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880705
Record name 3-hexanol, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-3-hexanol

CAS RN

13432-25-2
Record name 2,4-Dimethyl-3-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13432-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylhexan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013432252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethyl-3-hexanol
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Record name 3-hexanol, 2,4-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylhexan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.217
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
49
Citations
PBP Serra, I Krakovský, M Fulem, K Růžička - Journal of Thermal Analysis …, 2018 - Springer
Isobaric heat capacities of ten selected aliphatic octanols (3-octanol, CAS RN: 589-98-0; 2,2,4-trimethyl-3-pentanol, CAS RN: 5162-48-1; 2,2-dimethyl-3-hexanol, CAS RN: 4209-90-9; 2,…
Number of citations: 6 link.springer.com
C Dugue, J Emery, RA Pethrick - Molecular Physics, 1980 - Taylor & Francis
Ultrasonic and 13 C NMR data are reported for 1-octanol, 2-octanol, 2,3-dimethyl-3-hexanol and 2,4-dimethyl-3-hexanol. The ultrasonic relaxation data indicate that in 1- and 2-octanol …
Number of citations: 8 www.tandfonline.com
FC Whitmore, DPJ Goldsmith, NC Cook… - Journal of the …, 1950 - ACS Publications
Discussion 2, 4-Dimethyl-3-hexene.—The method chosen for this synthesis was the dehydration of 2, 4-dimethyl-3-hexanol since it was desired to obtain more dehydration data on …
Number of citations: 9 pubs.acs.org
DG BOTTERON, GP SHULMAN - The Journal of Organic …, 1962 - ACS Publications
In the formation of olefin mixtures by elimination reactions of 3-heptyl derivatives, bimolecular processes (chloride plus base, quaternary ammonium hydroxide plus heat, or alcohol with …
Number of citations: 5 pubs.acs.org
GP Johari, W Dannhauser - The Journal of Physical Chemistry, 1968 - ACS Publications
The equilibrium dielectric constant of 2-methyl-and 3-methyl-4-heptanol and also 2, 5-dimethyl-, 2, 4-dimethyl-, 2, 2-dimethyl-, and 3, 4-dimethyl-3-hexanol has been measured over a …
Number of citations: 51 pubs.acs.org
E Sánchez-Hernández, V González-García… - Horticulturae, 2023 - mdpi.com
Phytopathogenic bacteria represent a risk to global food production by impacting a variety of crops. The aim of this study was to characterize the contents of bioactive constituents in …
Number of citations: 6 www.mdpi.com
FC Whitmore, HE Whitmore… - Journal of the American …, 1950 - ACS Publications
The initial copolymer formed from 1: 1 sty-rene-methyl methacrylate mixtures is shown to be essentially pure polystyrene for the stannicchloride or boron trifluoride-catalyzed reaction …
Number of citations: 10 pubs.acs.org
A Djavanbakht, J Lang, R Zana - The Journal of Physical …, 1977 - ACS Publications
4 and n- 5, except with 1-hexadecanol for which= 5 provides the best fit. The results indicate that (1) the rate of association of alcohol molecules through H bonds is close to its diffusion-…
Number of citations: 20 pubs.acs.org
GS Germinara, M Pistillo, R Griffo, AP Garonna… - Insects, 2019 - mdpi.com
Background: The red-necked longhorn beetle, Aromia bungii, is one of the most damaging pests of stone fruit trees. Native to the south-eastern Palearctic and Oriental regions, it …
Number of citations: 18 www.mdpi.com
CL Yaws, JR Hopper, SD Sheth, M Han, RW Pike - Waste Management, 1998 - Elsevier
A new correlation which provides reliable solubility values down to very, very low concentrations is presented for solubility of alcohols in water. The correlation is based on boiling point …
Number of citations: 45 www.sciencedirect.com

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